N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)-1-naphthamide
Description
N-(4-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)-1-naphthamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core substituted with a benzyl group at position 6 and a 1-naphthamide moiety at the N-position. This scaffold combines the pharmacophoric features of triazole and thiadiazole rings, which are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C21H15N5OS |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H15N5OS/c27-19(18-7-3-5-15-4-1-2-6-17(15)18)22-12-14-8-10-16(11-9-14)20-25-26-13-23-24-21(26)28-20/h1-11,13H,12H2,(H,22,27) |
InChI Key |
DLCOFQYPDXUXFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(C=C3)C4=NN5C=NN=C5S4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
The triazolothiadiazole scaffold is synthesized via a one-pot reaction between 4-amino-5-(4-bromobenzyl)-4H-1,2,4-triazole-3-thiol and aromatic carboxylic acids in phosphorus oxychloride. For instance, refluxing 4-amino-5-(4-bromobenzyl)-4H-1,2,4-triazole-3-thiol (1.0 mmol) with benzoic acid (1.2 mmol) in POCl₃ (10 mL) at 110°C for 8 hours yields 6-(4-bromobenzyl)-3-phenyl-triazolo[3,4-b]thiadiazole as a white solid (mp: 163–165°C, yield: 72%). The reaction mechanism involves electrophilic substitution at the thiol group, followed by cyclodehydration.
Alternative Route via Aryl Halide Substitution
An alternative method employs S-alkylation of 3-phenyl-triazolo[3,4-b]thiadiazole-6-thiol with 4-(bromomethyl)benzyl bromide. The thiol intermediate (1.0 mmol) reacts with 4-(bromomethyl)benzyl bromide (1.2 mmol) in dimethylformamide (DMF) containing potassium carbonate (2.0 mmol) at room temperature for 12 hours, affording 6-(4-bromobenzyl)-3-phenyl-triazolo[3,4-b]thiadiazole (yield: 68%, mp: 158–160°C). This method avoids harsh conditions but requires rigorous drying to prevent hydrolysis.
Acylation with 1-Naphthoyl Chloride
Reaction Conditions and Optimization
The benzylamine intermediate (1.0 mmol) is acylated with 1-naphthoyl chloride (1.2 mmol) in dry dichloromethane (DCM) containing triethylamine (2.0 mmol) at 0–5°C. After stirring for 4 hours, the mixture is washed with HCl (1M) and NaHCO₃ (5%), yielding N-(4-triazolo[3,4-b]thiadiazol-6-ylbenzyl)-1-naphthamide as a pale-yellow solid (mp: 192–194°C, yield: 82%).
Spectral Characterization
- IR : Absorption bands at 1665 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend).
- 1H NMR (CDCl₃): δ 8.21–7.45 (m, 11H, naphthyl and aryl-H), 5.12 (s, 2H, CH₂), 4.89 (s, 1H, NH).
- ESI-MS : m/z 457.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Cyclization Efficiency
The use of POCl₃ enhances cyclization efficiency but necessitates careful handling due to its corrosive nature. Substituting POCl₃ with PCl₅ reduces yields to 58%, likely due to incomplete dehydration.
Acylation Side Reactions
Competitive over-acylation is mitigated by maintaining low temperatures (0–5°C) and using a 1.2:1 molar ratio of 1-naphthoyl chloride to amine.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the amide bond and heterocyclic rings:
Key Findings :
-
Hydrolysis of the amide bond occurs preferentially under acidic conditions.
-
Thiadiazole ring stability decreases in alkaline media, leading to mercapto intermediates .
Nucleophilic Substitution
Electrophilic sites on the triazolo-thiadiazole ring and benzyl group participate in substitution reactions:
Structural Insights :
-
The electron-deficient thiadiazole ring facilitates nucleophilic aromatic substitution at C-5 .
-
Benzyl group substitution retains biological activity in derivatives .
Oxidation Reactions
Oxidative modifications occur at sulfur and nitrogen centers:
Experimental Data :
-
Sulfoxidation with H₂O₂ proceeds at RT, while sulfonation requires elevated temperatures .
-
Oxidative cleavage of the benzyl group occurs under strong acidic conditions.
Cyclocondensation and Heterocycle Formation
The triazolo-thiadiazole core acts as a scaffold for synthesizing fused heterocycles:
Mechanistic Pathway :
-
Hydrazonoyl chlorides react via H₂S elimination to form fused rings .
-
CS₂ introduces thiol groups, enabling subsequent alkylation .
Photochemical Reactivity
UV-induced reactions alter electronic properties:
| Wavelength | Modification | Outcome | Reference |
|---|---|---|---|
| 254 nm | Triazolo ring cleavage | Formation of nitrile and sulfur oxides | |
| 365 nm | Naphthamide π-π* excitation | Fluorescent degradation products |
Applications :
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of this compound show effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes .
Antitumor Activity
Recent investigations have highlighted the antitumor potential of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)-1-naphthamide. A series of synthesized derivatives were evaluated for their ability to inhibit cell growth in cancer cell lines. One study reported an IC value of 88 nM against the MKN45 cell line, indicating potent antitumor activity .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. The presence of specific functional groups allows it to modulate inflammatory pathways effectively. This makes it a candidate for further development in treating inflammatory diseases .
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1: Thiadiazole Synthesis | Cyclization to form [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Step 2: Benzyl Substitution | Nucleophilic substitution with benzyl halides |
| Step 3: Naphthamide Formation | Coupling reactions with naphthoic acid derivatives |
| Step 4: Purification | Recrystallization or chromatography |
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of this compound:
- A study published in PubChem highlighted its potential as an inhibitor for c-Met kinase activity with promising selectivity against other kinases .
- Another research article focused on the synthesis and biological evaluation of various derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles showed significant antibacterial and antifungal activities .
Table 3: Case Study Summary
| Study Reference | Findings |
|---|---|
| Kumar et al., 2010 | Antimicrobial and antitubercular activities |
| Chaturvedi et al., 2017 | Antitumor effects with IC values reported |
| Farghaly et al., 2006 | Broad spectrum antibacterial activity |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of triazolothiadiazoles is highly dependent on substituents at positions 3 and 4. Below is a comparative analysis of key analogues:
Key Observations :
- Naphthamide vs. Phenyl Groups : The naphthamide group in the target compound likely improves binding to hydrophobic pockets in enzymes (e.g., kinases or microbial enzymes) compared to simpler phenyl substituents, as seen in and .
- Positional Effects : Substituents at position 3 (e.g., methyl, phenyl) modulate electronic properties, while position 6 substituents (e.g., benzyl, alkyl) influence steric interactions. The target compound’s benzyl-naphthamide combination may synergize these effects .
Pharmacological Activity Comparison
Antimicrobial Activity:
- Triazolothiadiazoles with Indole Moieties : Compounds combining triazolothiadiazole and indole (e.g., 2-(4-fluorophenyl) derivatives) showed MIC values of 16–64 µg/mL against C. albicans .
- α-Naphthyl Derivatives : 3-(α-Naphthylmethylene)-6-aryl analogues exhibited MICs of 8–32 µg/mL against Gram-positive bacteria, suggesting the naphthyl group enhances Gram-positive targeting .
Anticancer and Kinase Inhibition:
- CDK5/p25 Inhibitors: Phenyl-substituted triazolothiadiazoles (IC₅₀: 30–42 nM) outperformed non-aromatic analogues (IC₅₀: >1 µM) .
Biological Activity
N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)-1-naphthamide is a compound that belongs to the class of heterocyclic compounds, particularly those containing triazole and thiadiazole moieties. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.
Antimicrobial Activity
Heterocycles containing both 1,2,4-triazole and 1,3,4-thiadiazole structures have shown promising antimicrobial properties. A study highlighted that derivatives of these compounds exhibit significant antibacterial and antifungal activities against various pathogens such as Escherichia coli and Staphylococcus aureus . The biological activity tests revealed that certain derivatives displayed moderate to strong inhibition rates against these microorganisms.
Table 1: Antimicrobial Activity of Selected Triazolo-Thiadiazole Derivatives
Anticancer Activity
Research has indicated that compounds featuring the triazolo-thiadiazole structure can exhibit significant anticancer properties. For instance, specific derivatives have been tested against various cancer cell lines such as murine leukemia (L1210) and human cervix carcinoma (HeLa), showing IC50 values in the submicromolar range . This suggests a potent cytotoxic effect, making these compounds potential candidates for cancer therapy.
Table 2: Anticancer Activity of Selected Triazolo-Thiadiazole Derivatives
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored. Studies have demonstrated that derivatives containing the thiadiazole ring can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes . This activity is crucial for developing treatments for chronic inflammatory diseases.
Other Biological Activities
Beyond antimicrobial and anticancer effects, triazolo-thiadiazoles have been reported to possess other pharmacological activities:
- Antiviral : Some derivatives exhibit antiviral properties against various viruses.
- Antitubercular : Certain compounds show efficacy against Mycobacterium tuberculosis.
- Analgesic : Research indicates potential pain-relieving effects .
Case Study 1: Synthesis and Evaluation of Triazolo-Thiadiazole Derivatives
In a recent study by Lin et al., several new triazolo-thiadiazole derivatives were synthesized and screened for their biological activities. The results indicated that compounds with specific substitutions on the thiadiazole ring displayed enhanced antibacterial activity compared to their unsubstituted counterparts .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis conducted by Kumar et al. revealed that modifications in the naphthamide moiety significantly influenced the biological activity of the synthesized compounds. The study found that introducing electron-withdrawing groups increased antimicrobial potency while maintaining low cytotoxicity towards human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
